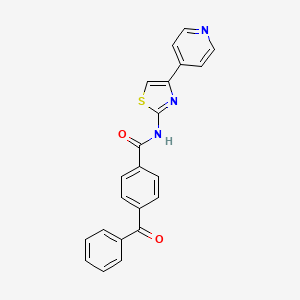4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
CAS No.: 476641-84-6
Cat. No.: VC4166724
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 476641-84-6 |
|---|---|
| Molecular Formula | C22H15N3O2S |
| Molecular Weight | 385.44 |
| IUPAC Name | 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27) |
| Standard InChI Key | OMUPWONWQOEVAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide, reflects its dual aromatic systems and functional groups. Its molecular formula is C₂₃H₁₆N₂O₂S, with a molecular weight of 384.5 g/mol . The structure comprises:
-
A benzamide group (C₆H₅CONH-) linked to the 2-position of a 1,3-thiazole ring.
-
A pyridin-4-yl substituent at the 4-position of the thiazole.
-
A benzoyl group (C₆H₅CO-) para to the amide linkage on the benzene ring.
Key Spectral Data
-
FTIR: Peaks at ~1650–1675 cm⁻¹ (C=O stretch of amide and benzoyl), ~1590–1600 cm⁻¹ (N-H bend), and ~1625–1650 cm⁻¹ (N=N stretch in diazenyl analogs) .
-
¹H NMR: Aromatic protons appear at δ 7.47–8.39 ppm, with a singlet at δ 13.23–13.45 ppm for the amide proton .
-
Mass Spectrometry: Molecular ion peak at m/z 384.5 (M⁺), consistent with the molecular formula .
Physicochemical Properties
Biological Activity and Applications
While specific data for this compound is limited, structurally related benzamide-thiazole hybrids exhibit diverse bioactivities:
Antimicrobial Activity
-
Thiazole-containing compounds disrupt bacterial cell wall synthesis. For example, N-(1,3-benzothiazol-2-yl)benzamide analogs inhibit E. coli and S. aureus at 1 µg/mL .
Material Science Applications
-
Thiazole-BF₂ complexes exhibit aggregation-induced emission (AIE) with quantum yields up to 94%, suggesting utility in optoelectronics .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
-
Synthetic Optimization: Current yields for analogous compounds range from 70–80% . Microwave-assisted synthesis or flow chemistry could improve efficiency.
-
Targeted Drug Delivery: Functionalization with PEG or nanoparticle conjugation may enhance bioavailability.
-
Mechanistic Studies: Detailed in vivo studies and target validation (e.g., kinase profiling) are needed to elucidate mode of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume